4-(Pyridin-2-yl)benzoic acid
CAS No.: 4385-62-0
Cat. No.: VC21352802
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4385-62-0 |
---|---|
Molecular Formula | C12H9NO2 |
Molecular Weight | 199.2 g/mol |
IUPAC Name | 4-pyridin-2-ylbenzoic acid |
Standard InChI | InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) |
Standard InChI Key | AQIPNZHMXANQRC-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O |
Appearance | Solid powder |
Chemical Structure and Physical Properties
Molecular Structure
4-(Pyridin-2-yl)benzoic acid possesses a molecular formula of C12H9NO2, with a molecular weight of 199.205 g/mol. The structure features a 2-pyridyl group connected to a benzoic acid unit at the para position. This arrangement creates a nearly planar molecule with extended π-conjugation between the two aromatic systems.
Physical Properties
The physical properties of 4-(Pyridin-2-yl)benzoic acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 4385-62-0 |
Molecular Formula | C12H9NO2 |
Molecular Weight | 199.205 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 388.1±25.0 °C at 760 mmHg |
Flash Point | 188.5±23.2 °C |
Appearance | Solid (inferred from properties) |
These physical properties indicate that 4-(Pyridin-2-yl)benzoic acid is a thermally stable compound with a high boiling point characteristic of aromatic carboxylic acids.
Chemical Reactivity and Behavior
The chemical behavior of 4-(Pyridin-2-yl)benzoic acid is largely determined by its two main functional groups: the carboxylic acid and the pyridine nitrogen. The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases. It can also undergo esterification, amidation, and other transformations common to carboxylic acids.
The pyridine nitrogen, being a moderately strong base (though weaker than aliphatic amines), can coordinate with metal ions or react with electrophiles. This dual functionality allows the molecule to act as a bidentate or potentially tridentate ligand in coordination chemistry, depending on the specific coordination mode.
Applications in Research and Industry
Coordination Chemistry
The most significant potential application of 4-(Pyridin-2-yl)benzoic acid appears to be in coordination chemistry. The compound can function as a ligand in metal complexes, utilizing both the carboxylate group and the pyridine nitrogen for coordination. This is exemplified in search result , which describes a related compound, "4-(2-(4-((pyridin-2-yl)methoxy)phenyl)diazenyl)benzoic acid," being used to form a complex with cadmium.
Building Block for Complex Molecules
The compound can serve as a valuable building block for the synthesis of more complex molecular structures. The carboxylic acid functionality allows for further derivatization through esterification, amidation, or reduction reactions.
Structurally Related Compounds
Several structurally related compounds exist that share similarities with 4-(Pyridin-2-yl)benzoic acid. These include:
Isomeric Variants
-
3-(Pyridin-2-yl)benzoic acid (meta isomer)
-
2-(Pyridin-2-yl)benzoic acid (ortho isomer)
-
4-(Pyridin-3-yl)benzoic acid (different pyridine connectivity)
-
4-(Pyridin-4-yl)benzoic acid (different pyridine connectivity)
Functional Derivatives
Various functional derivatives can be prepared from 4-(Pyridin-2-yl)benzoic acid, including:
-
Esters
-
Amides
-
Reduced forms (alcohols)
-
Metal complexes
Search result discusses various pyrazole-containing benzoic acid derivatives, which, while structurally different from 4-(Pyridin-2-yl)benzoic acid, represent another class of heterocyclic benzoic acid compounds with potential biological activities.
Future Research Directions
Future research involving 4-(Pyridin-2-yl)benzoic acid might explore:
Coordination Chemistry
Further investigation into metal complexes of 4-(Pyridin-2-yl)benzoic acid could reveal interesting structural and functional properties. The compound's potential as a bidentate or tridentate ligand makes it an interesting candidate for coordination studies.
Materials Science Applications
Development of new functional materials incorporating 4-(Pyridin-2-yl)benzoic acid, such as:
-
Novel metal-organic frameworks
-
Luminescent materials
-
Sensors or catalysts
Synthetic Methodology
Development of more efficient and environmentally friendly synthetic routes to 4-(Pyridin-2-yl)benzoic acid and its derivatives could facilitate broader applications of this compound class.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume